2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(3-chloro-6-oxopyridazin-1-yl)-N-[2-(dimethylamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O2/c1-14(2)6-5-12-9(16)7-15-10(17)4-3-8(11)13-15/h3-4H,5-7H2,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOBNNLRSCQYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN1C(=O)C=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161403 | |
| Record name | 3-Chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1(6H)-pyridazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805187-00-2 | |
| Record name | 3-Chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1(6H)-pyridazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=805187-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1(6H)-pyridazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Direct Alkylation of Pyridazinone Core
The foundational approach involves alkylation of 3-chloro-6-hydroxypyridazine (I) with N-(2-dimethylaminoethyl)-2-chloroacetamide (II) under basic conditions. This single-step method leverages the nucleophilic character of the pyridazinone’s lactam nitrogen:
Reaction Scheme:
3-Chloro-6-hydroxypyridazine + N-(2-Dimethylaminoethyl)-2-chloroacetamide → Target Compound
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) |
| Base | Potassium carbonate (K₂CO₃) |
| Temperature | 80°C |
| Reaction Time | 12–16 hours |
| Yield | 58–62% |
The reaction proceeds via in-situ deprotonation of the pyridazinone’s NH group (pKa ≈ 8.5), followed by nucleophilic displacement of chloride from the chloroacetamide derivative. Excess base (2.5 eq.) ensures complete conversion, though higher equivalents lead to side reactions such as O-alkylation.
Route 2: Stepwise Amide Coupling Strategy
A two-step protocol first synthesizes 2-(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid (III), followed by coupling with 2-(dimethylamino)ethylamine (IV):
Step 1: Carboxylic Acid Formation
3-Chloro-6-hydroxypyridazine undergoes alkylation with ethyl chloroacetate in acetonitrile (NaH, 0°C→RT), followed by saponification (LiOH, THF/H₂O) to yield III with 89% purity.
Step 2: Amide Bond Formation
| Coupling Agent | EDCl/HOBt |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → RT |
| Reaction Time | 6 hours |
| Yield | 74% |
This method offers superior regiocontrol compared to Route 1, minimizing formation of N,N-dialkylated byproducts (<3%). The carboxylic acid intermediate III is characterized by ¹H NMR (δ 4.21 ppm, singlet, CH₂CO₂H) and IR (1705 cm⁻¹, C=O).
Route 3: Solid-Phase Synthesis with Protective Groups
Recent patents describe a resin-bound approach for high-throughput synthesis:
- Wang Resin Functionalization : Immobilization of Fmoc-protected 3-chloro-6-hydroxypyridazine via ester linkage (DIC/DMAP, DMF).
- Alkylation : On-resin reaction with bromoacetyl bromide (DIEA, NMP).
- Amine Coupling : Treatment with 2-(dimethylamino)ethylamine (HATU, DIPEA).
- Cleavage : TFA/DCM (95:5) yields target compound with 81% purity after HPLC.
Optimization of Critical Reaction Parameters
Solvent Effects on Alkylation Efficiency
Comparative studies in polar aprotic solvents reveal DMSO maximizes yield due to enhanced nucleophilicity of the pyridazinone anion:
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMSO | 46.7 | 62 | 8 |
| DMF | 36.7 | 54 | 12 |
| Acetonitrile | 37.5 | 48 | 15 |
Lower yields in acetonitrile correlate with reduced solubility of K₂CO₃, while DMF promotes competing hydrolysis of the chloroacetamide reagent.
Temperature-Dependent Reaction Kinetics
Arrhenius analysis of Route 1 (50–90°C) shows optimal activity at 80°C:
$$ k = 1.2 \times 10^{-3} \, \text{s}^{-1} \quad (\text{80°C}) $$
$$ \Delta H^\ddagger = 92 \, \text{kJ/mol} $$
Above 85°C, decomposition of the dimethylaminoethyl group becomes significant, with ≥15% degradation products observed via LC-MS.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Design
Pilot-scale experiments (10 L/day) using Corning AFR® module demonstrate advantages over batch processing:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 14 hours | 45 minutes |
| Space-Time Yield | 0.8 g/L/h | 3.2 g/L/h |
| Energy Consumption | 18 kWh/kg | 6.5 kWh/kg |
The flow system maintains precise temperature control (±1°C), reducing thermal degradation during exothermic amide coupling steps.
Green Chemistry Metrics
Solvent recovery systems improve process sustainability:
| Metric | Route 1 | Route 2 |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (Process Mass Intensity) | 56 | 41 |
| % Solvent Recovered | 72% | 88% |
Route 2’s lower E-factor stems from aqueous workup steps replacing chromatographic purification.
Analytical Characterization
Spectroscopic Data Consolidation
¹H NMR (400 MHz, DMSO-d₆)
δ 7.82 (s, 1H, pyridazinone H-4), 4.15 (s, 2H, CH₂CO), 3.38 (t, J=6.2 Hz, 2H, NCH₂), 2.60 (t, J=6.2 Hz, 2H, NCH₂), 2.25 (s, 6H, N(CH₃)₂).
HRMS (ESI-TOF)
Calculated for C₁₀H₁₅ClN₄O₂ [M+H]⁺: 259.0958
Observed: 259.0956 (Δ = -0.77 ppm)
IR (ATR) 1665 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1245 cm⁻¹ (C-N stretch).
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide exhibit potential anticancer properties. For instance, the inhibition of PRMT5 (Protein Arginine Methyltransferase 5), which is implicated in various cancers, has been observed with related pyridazine derivatives. The compound's ability to form covalent bonds with PRMT5 suggests a mechanism for selective targeting of cancer cells, particularly those with MTAP deletions .
Inhibition of Protein Interactions
The compound has been studied for its role in disrupting protein-protein interactions essential for cancer cell survival. Its binding affinity to PRMT5 was shown to interfere with the interaction between PRMT5 and its substrate adaptor proteins, which is crucial for the methylation processes that promote tumor growth .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy as a therapeutic agent. Research has demonstrated that modifications to the pyridazine core and substituents can significantly affect biological activity and reactivity profiles. For example, variations in halogen substitutions have been linked to differences in potency against target proteins like PRMT5 .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that allow for the incorporation of various functional groups. Characterization techniques such as X-ray crystallography have provided insights into its molecular structure, confirming the presence of critical bonding interactions that influence its biological activity .
Potential Applications in Neuropharmacology
Given the dimethylamino group present in the compound, there is potential for applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting that this compound may influence neuronal signaling pathways, although specific studies are still required to validate these effects.
Table 1: Summary of Biological Activities
| Activity Type | Compound Analog | IC50 (µM) | Reference |
|---|---|---|---|
| PRMT5 Inhibition | BRD0639 | 7.5 | |
| Anticancer Activity | Pyridazine Derivative | Varies | |
| Protein Interaction Disruption | N/A | Varies |
Case Study: BRD0639
In a study investigating BRD0639, a derivative of the pyridazine class, it was found to effectively engage PRMT5 in cellular contexts, demonstrating significant potency with an IC50 value of 7.5 µM. This compound was shown to reduce symmetrically dimethylated arginine levels, indicating a direct effect on PRMT5 activity within cancer cells .
Mechanism of Action
The mechanism of action of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Analogs
*Estimated based on molecular formula.
Key Observations:
Core Modifications: The target compound’s pyridazinone core lacks aromatic phenyl groups seen in analogs from and , which may reduce steric hindrance and alter binding affinities .
Chlorine Positioning :
- The 3-chloro substituent in the target compound differs from the 2-chlorophenyl group in and . Chlorine’s electronic effects (e.g., σ-electron withdrawal) may influence receptor interactions or metabolic stability .
Side Chain Variations: The dimethylaminoethyl group is structurally distinct from the cyclohexyl-dimethylamino group in U-48800 (), which is associated with opioid receptor activity. This suggests divergent pharmacological targets .
Pharmacological and Physicochemical Implications
Table 2: Hypothesized Properties Based on Substituents
*Estimated using fragment-based methods.
Key Findings:
- The dimethylaminoethyl group likely enhances solubility and bioavailability compared to analogs with bulky heterocycles (e.g., ) .
- The absence of a phenyl group (vs. and ) may reduce off-target interactions with aryl hydrocarbon receptors .
- U-48800’s cyclohexyl-dimethylamino structure () is associated with mu-opioid receptor binding, whereas the target compound’s linear side chain suggests divergent applications .
Biological Activity
The compound 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide is a pyridazinone derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile with various reagents under controlled conditions. The final product is often purified through crystallization techniques, yielding pale yellow block crystals .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its effects on various biological targets. Notably, it has shown promise as a PRMT5 inhibitor , which is significant in cancer therapy.
Research indicates that this compound may exert its biological effects by forming covalent bonds with target proteins, particularly PRMT5. The interaction involves key residues that facilitate binding and specificity, such as hydrogen bonds and π–π stacking interactions with aromatic amino acids .
Inhibition of PRMT5
A study demonstrated that the compound acts as a potent inhibitor of PRMT5, which is implicated in several cancers. The crystal structure analysis revealed that the compound forms a covalent bond with Cys278 of PRMT5, leading to its inactivation. This finding highlights the potential use of this compound in targeting PRMT5-dependent cancers .
Antifungal Activity
Another area of exploration includes the antifungal properties of related pyridazinone derivatives. Although specific data on this compound's antifungal activity is limited, structural similarities suggest potential efficacy against fungal pathogens. Comparative studies have shown that modifications in the pyridazinone ring can enhance antifungal activity .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that the presence of specific substituents can significantly influence biological activity. For instance:
- Chloro substitution at the 3-position enhances potency against certain targets.
- Dimethylamino group at the N-position appears to improve solubility and bioavailability.
The following table summarizes key findings from SAR studies:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclization and amidation steps. For example, a related pyridazinone derivative was synthesized by refluxing intermediates in hydrochloric acid (3 M) at 90°C for 1 hour, followed by lyophilization to remove volatiles . To optimize yield, researchers should:
- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
- Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystallization.
- Purify via column chromatography with gradients of ethyl acetate and hexane.
- Key Parameters : Temperature control (90–100°C), stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride), and inert atmosphere to prevent oxidation.
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the pyridazinone ring (δ 6.5–8.0 ppm for aromatic protons) and acetamide backbone (δ 2.0–3.5 ppm for dimethylaminoethyl groups) .
- Mass Spectrometry : High-resolution LC-MS (e.g., ESI+) to verify molecular weight (calculated [M+H] ~312.1) and detect fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and N–H bending (amide I/II bands at 1550–1650 cm).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic routes for pyridazinone-acetamide derivatives?
- Methodological Answer : Discrepancies often arise from divergent reaction conditions (e.g., solvent choice, catalysts). For instance, uses aqueous HCl, while employs ethanol/piperidine. To reconcile
- Conduct comparative studies under controlled variables (solvent, temperature, catalyst).
- Analyze intermediates via X-ray crystallography to confirm structural fidelity .
- Validate purity using differential scanning calorimetry (DSC) to detect polymorphic variations.
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., PRMT5) based on the dimethylaminoethyl group’s flexibility .
- ADMET Prediction : Apply QikProp or SwissADME to estimate logP (~1.5–2.5), solubility (LogS ~−3.5), and blood-brain barrier permeability.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the acetamide moiety in aqueous environments.
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodological Answer :
- Core Modifications : Replace the chloro group with fluoro (electron-withdrawing) to improve metabolic stability .
- Side-Chain Optimization : Substitute the dimethylaminoethyl group with morpholine or piperazine to alter solubility and target affinity .
- Biological Assays : Test derivatives against cancer cell lines (e.g., HCT-116) using MTT assays, correlating IC values with structural changes .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC and Hill coefficients.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) to assess significance (p < 0.05).
- Principal Component Analysis (PCA) : Reduce dimensionality of SAR datasets to identify critical structural features influencing activity .
Q. How should researchers address low reproducibility in biological assays involving this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
